5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

This orthogonally protected aromatic amino acid is a critical building block for peptide synthesis and medicinal chemistry, featuring a Boc-protected amine and a chlorine atom for late-stage functionalization. Researchers rely on this specific regioisomer to maintain SAR and enable high-yielding routes to benzothiazole hydrazone Bcl-XL inhibitors. Substituting analogs risks uncontrolled reactions or SAR failure. Ensure reproducible results by procuring the exact CAS 503555-96-2.

Molecular Formula C12H14ClNO4
Molecular Weight 271.69 g/mol
CAS No. 503555-96-2
Cat. No. B1344103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid
CAS503555-96-2
Molecular FormulaC12H14ClNO4
Molecular Weight271.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
InChIKeyQNRXWUBPCIBQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid: A Protected Building Block for Advanced Synthesis


5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid (CAS 503555-96-2), also known as Boc-5-amino-2-chlorobenzoic acid, is an orthogonally protected, halogenated aromatic carboxylic acid [1]. It is a white to off-white solid with the molecular formula C12H14ClNO4 and a molecular weight of 271.69 g/mol . The molecule features a tert-butoxycarbonyl (Boc)-protected amine at the 5-position and a chlorine atom at the 2-position of the benzoic acid core . This unique combination of functional groups makes it a versatile intermediate for constructing complex molecules in medicinal chemistry and peptide science.

Why Direct Replacement of 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid with an Analog is Scientifically Unsound


Substituting this specific building block with a seemingly similar analog is risky and can lead to experimental failure due to fundamental differences in reactivity, regiochemistry, and protecting group chemistry. For instance, using the unprotected 5-amino-2-chlorobenzoic acid in a multi-step synthesis would result in uncontrolled reactions at the free amine, leading to complex mixtures and low yields. Replacing the Boc group with a base-labile Fmoc group is incompatible with standard peptide coupling conditions. Similarly, switching to a regioisomer like 4-(Boc-amino)-2-chlorobenzoic acid alters the geometry and electronic properties of any derived molecule, invalidating established structure-activity relationships (SAR) and potentially abolishing the desired biological activity. The precise substitution pattern and orthogonal protection are critical for reproducible, high-yielding synthetic routes.

Quantitative Evidence for the Selection of 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid (CAS 503555-96-2) over Alternatives


Enhanced Synthetic Utility: Orthogonal Boc Protection Prevents Side Reactions Compared to Unprotected Amines

The Boc protecting group on 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid masks the amine, preventing unwanted nucleophilic side reactions during subsequent transformations of the carboxylic acid or the aromatic ring. This is a critical advantage over the unprotected 5-amino-2-chlorobenzoic acid . The Boc group is stable to basic conditions, nucleophiles, and catalytic hydrogenolysis but is readily cleaved under mild acidic conditions (e.g., TFA or HCl) . This orthogonal stability allows for selective, stepwise construction of complex molecules that would be impossible with a free amine.

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Regiochemistry is Critical: 5-Substitution Enables Specific SAR Exploration Distinct from 4-Regioisomer

The position of the Boc-protected amine on the benzoic acid ring is a crucial determinant of molecular shape and electronic distribution, directly impacting the biological activity of any derived compound. The target compound has the Boc-amino group at the 5-position relative to the carboxylic acid. Its regioisomer, 4-(Boc-amino)-2-chlorobenzoic acid (CAS 232275-73-9) , differs only in the position of the protected amine. This seemingly minor change results in a different molecular geometry, dipole moment, and hydrogen-bonding profile. In drug discovery, such a change can mean the difference between a potent inhibitor and an inactive compound .

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomerism

Procurement Confidence: Verified Commercial Availability with High Analytical Purity (≥98%)

The compound is commercially available with a high, verified purity level, which is essential for reproducible research. Vendor specifications from AKSci and Thermo Fisher Scientific confirm a minimum purity of 98% as determined by HPLC. This contrasts with other, less common analogs that may only be available at lower purities (e.g., 95-97%) , introducing greater impurity-related variability into experiments. The availability of multiple reliable vendors with in-stock inventory reduces supply chain risk.

Chemical Procurement Quality Control Analytical Chemistry

Optimized Storage Stability: Long-Term Stability Under Recommended Cool, Dry Conditions

Vendor specifications for 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid recommend long-term storage in a cool, dry place, with some vendors suggesting 2-8°C for optimal stability . This is a practical advantage over more sensitive analogs. For example, the related 2-(Boc-amino)methyl-4-chloro-benzoic acid requires storage at -20°C , which increases operational costs and complexity. The robust storage profile of the target compound simplifies inventory management and ensures the material remains in specification for a longer period.

Chemical Stability Inventory Management Long-Term Storage

Primary Application Scenarios for 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid


Medicinal Chemistry: Synthesis of Bcl-XL Inhibitor Leads

This compound serves as a direct precursor to the free amine 5-amino-2-chlorobenzoic acid, which is a key reagent in the preparation of potent and selective benzothiazole hydrazone inhibitors of the anti-apoptotic protein Bcl-XL . The Boc protection is essential during the early stages of this synthetic route to prevent unwanted reactions of the amine, ensuring the correct assembly of the pharmacophore. The use of the 5-substituted regioisomer is critical, as the SAR of these inhibitors is highly sensitive to the position of substituents on the central aromatic ring.

Peptide and Peptidomimetic Synthesis

As an orthogonally protected amino acid building block, this compound is ideally suited for solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling . The Boc group can be selectively removed with acid (e.g., TFA) after a coupling step, exposing the free amine for the next round of elongation. The chlorine atom at the 2-position serves as a valuable handle for further late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the creation of diverse peptidomimetic libraries .

Structure-Activity Relationship (SAR) Studies for Drug Discovery

The combination of the chlorine atom and the protected amine makes this compound a privileged scaffold for SAR exploration . Researchers can leverage the carboxylic acid and, after deprotection, the amine to introduce various pharmacophoric groups, while the chlorine atom can be used to probe the effects of halogen bonding or as a site for further derivatization. This allows for systematic exploration of chemical space around a novel core, facilitating the optimization of lead compounds for potency, selectivity, and pharmacokinetic properties.

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